2-(2-Methyl-1,3-dioxolan-2-yl)propan-2-ol
Overview
Description
2-(2-Methyl-1,3-dioxolan-2-yl)propan-2-ol is an organic compound with the molecular formula C7H14O3. It is a colorless liquid with a sweet odor and is soluble in water and many organic solvents. This compound is often used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)propan-2-ol typically involves the reaction of propanol with hydrogen peroxide to form propanal. This is followed by an acid-catalyzed reaction with hydrogen peroxide to produce this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Methyl-1,3-dioxolan-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It can be used in the synthesis of biologically active compounds and as a stabilizer in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)propan-2-ol involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biochemical assays .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-1,3-dioxan-2-yl)propan-2-ol: Similar in structure but with a different ring size.
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Another dioxolane derivative with different substituents.
(2-Methyl-1,3-dioxolan-2-yl)-acetic acid 3,7-dimethyl-octa-2,6-dienyl ester: A more complex ester derivative.
Uniqueness
2-(2-Methyl-1,3-dioxolan-2-yl)propan-2-ol is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-6(2,8)7(3)9-4-5-10-7/h8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJVOXVZDICNKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C(C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283440 | |
Record name | 2-(2-methyl-1,3-dioxolan-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6322-38-9 | |
Record name | NSC31515 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31515 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-methyl-1,3-dioxolan-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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